molecular formula C25H36O2 B14282448 4,4'-Methylenebis(2-tert-butyl-5-ethylphenol) CAS No. 138556-10-2

4,4'-Methylenebis(2-tert-butyl-5-ethylphenol)

Cat. No.: B14282448
CAS No.: 138556-10-2
M. Wt: 368.6 g/mol
InChI Key: JAKSDTCBRJXDHR-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) is an organic compound with a complex molecular structure consisting of two 2-tert-butyl-5-ethylphenol units connected by a methylene bridge. This compound is typically found in the form of a white crystalline powder and is insoluble in water but soluble in organic solvents such as ethanol and acetone .

Preparation Methods

The synthesis of 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) involves the reaction of 2-tert-butyl-5-ethylphenol with formaldehyde under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism where the methylene bridge is formed, linking the two phenol units. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .

Scientific Research Applications

4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) exerts its effects is primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is facilitated by the stabilization of the resulting phenoxyl radicals through resonance and steric hindrance provided by the tert-butyl and ethyl groups .

Comparison with Similar Compounds

4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) can be compared with other similar compounds such as:

Properties

CAS No.

138556-10-2

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-tert-butyl-4-[(5-tert-butyl-2-ethyl-4-hydroxyphenyl)methyl]-5-ethylphenol

InChI

InChI=1S/C25H36O2/c1-9-16-14-22(26)20(24(3,4)5)12-18(16)11-19-13-21(25(6,7)8)23(27)15-17(19)10-2/h12-15,26-27H,9-11H2,1-8H3

InChI Key

JAKSDTCBRJXDHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1CC2=CC(=C(C=C2CC)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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